molecular formula C13H21N3 B8300939 N-(5,6,7,8-Tetrahydro-quinolin-8-yl)-butane-1,4-diamine

N-(5,6,7,8-Tetrahydro-quinolin-8-yl)-butane-1,4-diamine

Cat. No. B8300939
M. Wt: 219.33 g/mol
InChI Key: XHZJZWRPKAUNGI-UHFFFAOYSA-N
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Patent
US07354934B2

Procedure details

To a solution of 2-[4-(5,6,7,8-tetrahydro-quinolin-8-ylamino)-butyl]-isoindole-1,3-dione (15.0 g, 42.98 mmol) dissolved in ethanol (215 ml) was added hydrazine hydrate (13.4 ml). The solution was stirred for 16 hours at room temperature under a N2 atmosphere. A white precipitate formed. Diethyl ether (215 ml) was added and the mixture was stirred for 10 min then filtered and concentrated. Purification via column chromatography on silica gel (CH2Cl2:MeOH:NH4OH, 96:3:1, v/v/v) afforded the product as a brown oil (6.77 g, 74%). 1H NMR (CDCl3) δ 1.57 (m, 9H), 2.05 (m, 2H), 2.75 (m, 6H), 3.78 (t, 1H), 7.06 (dd, 1H, J=7.89, 4.82 Hz), 7.37 (d, 1H, J=7.89 Hz), 8.39 (d, 1H, J=4.82 Hz).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
solvent
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
215 mL
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][N:16]3C(=O)C4C(=CC=CC=4)C3=O)[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.O.NN.C(OCC)C>C(O)C>[N:1]1[C:10]2[CH:9]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1=CC=CC=2CCCC(C12)NCCCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
215 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
13.4 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
215 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 16 hours at room temperature under a N2 atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via column chromatography on silica gel (CH2Cl2:MeOH:NH4OH, 96:3:1, v/v/v)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)NCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.